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Compound of Interest

Compound Name: 3-Chloro-2-phenylpropanoic acid

Cat. No.: B14009523

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-2-phenylpropanoic acid
(CAS No: 5441-69-0), a versatile chemical intermediate. We will delve into its chemical and
physical properties, synthetic routes, reactivity, and potential applications, with a particular
focus on its relevance in the field of drug discovery and development. This document is
designed to serve as a practical resource, offering not just data but also the scientific rationale
behind experimental methodologies.

Core Compound Identity and Physicochemical
Properties

3-Chloro-2-phenylpropanoic acid is a halogenated carboxylic acid derivative. The presence
of a chiral center at the C2 position, a reactive chlorine atom, and a phenyl group makes it a
valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Properties
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Property Value Source
IUPAC Name z:i:;]Ioro-2-phenylpropanoic 1]

CAS Number 5441-69-0 [1][2][3]
Molecular Formula CoHoCIO2 [1112][3]
Molecular Weight 184.62 g/mol [1112]

Canonical SMILES

C1=CC=C(C=C1)C(CCI)C(=0)
o)

[1]2]

PLXTXTKDRVJGNJ-
InChiKey [1][2]
UHFFFAOYSA-N
Boiling Point 289.2°C at 760 mmHg [3]
Flash Point 128.7°C [3]
Density 1.268 g/cm3 [3]

Vapor Pressure

0.00103 mmHg at 25°C

[3]

Spectroscopic Profile

While specific spectra are best obtained from the material in use, the expected spectroscopic

data for 3-Chloro-2-phenylpropanoic acid based on its structure are as follows:

e 1H NMR: Protons on the phenyl group would appear in the aromatic region (d 7.2-7.5 ppm).

The methine proton (CH) adjacent to the phenyl and carboxyl groups would be a multiplet.

The diastereotopic methylene protons (CHz) adjacent to the chlorine atom would likely

present as a complex multiplet. The acidic proton of the carboxylic acid would be a broad

singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D20.

e 13C NMR: Aromatic carbons would be observed between ~125-140 ppm. The carbonyl

carbon of the carboxylic acid would be significantly downfield (~170-180 ppm). The carbons

of the propanoic acid backbone would appear in the aliphatic region.
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e IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the carboxylic
acid would be present around 2500-3300 cm~1. A sharp, strong peak for the C=0 (carbonyl)
stretch would be observed around 1700 cm~1. The C-CI stretch would appear in the
fingerprint region, typically between 600-800 cm~1.

e Mass Spectrometry: The molecular ion peak [M]* would be observed at m/z 184. A
characteristic isotopic pattern for the presence of one chlorine atom ([M+2]* peak at
approximately one-third the intensity of the [M]* peak) would be a key diagnostic feature.

Synthesis and Reactivity
Synthetic Pathways

The synthesis of 3-Chloro-2-phenylpropanoic acid can be approached through several
routes. A common and logical method is the hydrochlorination of 2-phenylacrylic acid (atropic
acid). This reaction proceeds via an electrophilic addition mechanism where hydrochloric acid
adds across the double bond.

. . 2-Phenylacrylic Acid Substrate
Starting Materials (Atropic Acid)
Adds across

R, Hydrochloric Acid double bond
9 (HCl)

Work-up & Purification
(e.g., Crystallization)

Reaction Vessel
(Addition Reaction)

3-Chloro-2-phenylpropanoic acid

Click to download full resolution via product page
Caption: Synthetic workflow for 3-Chloro-2-phenylpropanoic acid.

The regioselectivity of this addition is an important consideration. While Markovnikov's rule
would predict the addition of the proton to the carbon with more hydrogens, the stability of the
resulting carbocation also plays a crucial role. The formation of a carbocation at the benzylic
position (C2) is stabilized by the phenyl group, which would lead to the chlorine adding to the
C3 position. Alternatively, addition can be influenced by reaction conditions to favor the desired
isomer.

Chemical Reactivity
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The molecule possesses two primary reactive sites: the carboxylic acid group and the carbon-
chlorine bond. This dual reactivity makes it a versatile intermediate for creating a variety of
downstream compounds.

3-Chloro-2-phenylpropanoic Acid

Carboxylic Acid (-COOH) | Alkyl Chloride (-CH2Cl)

— LN~

Esterification Amide Formation Nucleophilic Substitution Elimination
(e.g., + ROH, H*) (e.g., + R2NH, coupling agent) (e.g., + Nu") (e.g., + Base)

Click to download full resolution via product page
Caption: Key reactive sites of 3-Chloro-2-phenylpropanoic acid.

¢ Reactions at the Carboxylic Acid: The -COOH group can undergo standard transformations
such as esterification with alcohols in the presence of an acid catalyst, or amide formation
with amines using coupling agents (e.g., DCC, EDC).

e Reactions at the C-Cl Bond: The primary alkyl chloride is susceptible to nucleophilic
substitution (Sn2) reactions. This allows for the introduction of a wide range of functional
groups by reacting it with nucleophiles such as azides, cyanides, amines, or thiols. It can
also undergo elimination reactions in the presence of a strong, non-nucleophilic base to re-
form a double bond.

Applications in Drug Discovery

Phenylpropanoic acid derivatives are a well-established scaffold in medicinal chemistry. The
most famous example is Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits
cyclooxygenase (COX) enzymes.[4] The structural motif of 3-Chloro-2-phenylpropanoic acid
makes it an attractive starting point or fragment for the synthesis of novel therapeutic agents.

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved
chlorinated drugs on the market.[5] The chlorine atom can modulate a molecule’s lipophilicity,
metabolic stability, and binding affinity to biological targets.
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This specific intermediate can be used to synthesize libraries of compounds for screening. For
instance, novel series of phenylpropanoic acid derivatives have been investigated as potent
agonists for GPR120, a receptor involved in metabolic diseases like type 2 diabetes.[6]

X oy . . Nucleophilic Substitution . Amide Coupling Hypothetical Drug Candidate
(3 EluisZbienvinionanoiae ' > ' (e.q., + Heterocyclic Amine) ' > ' alkancedliemrecialc ' > ' (e.g., + Bioactive Amine) (e.g., for GPR120)

Click to download full resolution via product page
Caption: Use as a scaffold in a hypothetical drug discovery workflow.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on
laboratory conditions and safety assessments.

Protocol: Synthesis via Hydrochlorination

Objective: To synthesize 3-Chloro-2-phenylpropanoic acid from 2-phenylacrylic acid.

Materials:

2-phenylacrylic acid

Concentrated Hydrochloric Acid (HCI)

Dichloromethane (DCM) or another suitable inert solvent

Anhydrous sodium sulfate or magnesium sulfate

Round-bottom flask, magnetic stirrer, condenser, ice bath
Procedure:

e In a round-bottom flask, dissolve 1.0 equivalent of 2-phenylacrylic acid in a minimal amount
of dichloromethane.

e Cool the solution in an ice bath to 0-5°C.
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Slowly add 1.2 to 1.5 equivalents of concentrated hydrochloric acid to the stirring solution.
The addition should be dropwise to control the exothermic reaction.

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours,
monitoring the progress by Thin Layer Chromatography (TLC).

Upon completion, transfer the reaction mixture to a separatory funnel.
Wash the organic layer with cold water (2x) and then with brine (1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure using a rotary evaporator.

The resulting crude solid can be purified by recrystallization from a suitable solvent system
(e.g., hexane/ethyl acetate) to yield pure 3-Chloro-2-phenylpropanoic acid.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized 3-Chloro-2-phenylpropanoic acid.
Instrumentation & Reagents:

High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um)

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

Mobile Phase B: Acetonitrile with 0.1% TFA

Sample: Dissolve ~1 mg of the product in 1 mL of Acetonitrile.

Procedure:

e Set the column temperature to 25°C.

e Set the UV detector to monitor at 254 nm.
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o Equilibrate the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at

least 15 minutes.

e Inject 10 pL of the sample.

e Run a linear gradient elution, for example:
o 0-20 min: 5% to 95% Mobile Phase B
o 20-25 min: Hold at 95% Mobile Phase B
o 25-30 min: 95% to 5% Mobile Phase B

e Analyze the resulting chromatogram. The purity can be calculated based on the area
percentage of the main product peak.

Safety, Handling, and Storage

As a chlorinated organic acid, 3-Chloro-2-phenylpropanoic acid must be handled with

appropriate care.

Table 2: Safety and Handling Information
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Aspect Recommendation Source

Causes skin irritation (H315),
serious eye irritation (H319),

Hazards , [7]
and may cause respiratory

irritation (H335).

Wear protective gloves, safety
goggles or face shield, and a
lab coat. Use in a well- [71[81I9]

ventilated area or a chemical

Personal Protective Equipment
(PPE)

fume hood.

Avoid contact with skin, eyes,
] and clothing. Do not breathe
Handling [7119]
dust or vapors. Wash hands

thoroughly after handling.

Move person to fresh air. If
] ) ) breathing is difficult, give
First Aid (Inhalation) ) [71[8]
oxygen. Seek medical

attention.

Take off immediately all
First Aid (Skin Contact) contaminated clothing. Rinse [71[8]

skin with plenty of water.

Rinse cautiously with water for
several minutes. Remove

First Aid (Eye Contact) contact lenses if present and [718]
easy to do. Continue rinsing

and seek medical attention.

Store in a tightly closed
container in a dry, cool, and

Storage ) [7119]
well-ventilated place. Store

locked up.

Disposal Dispose of contents/container [71[8]

to an approved waste disposal

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.sigmaaldrich.com/KR/en/sds/aldrich/168440?userType=undefined
https://www.sigmaaldrich.com/KR/en/sds/aldrich/168440?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC158151000&countryCode=US&language=en
https://www.cochise.edu/_resources/pdfs/sds-library/science-douglas/Science-Douglas-SDS-309-3chloropropene-Fisher-2024.pdf
https://www.sigmaaldrich.com/KR/en/sds/aldrich/168440?userType=undefined
https://www.cochise.edu/_resources/pdfs/sds-library/science-douglas/Science-Douglas-SDS-309-3chloropropene-Fisher-2024.pdf
https://www.sigmaaldrich.com/KR/en/sds/aldrich/168440?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC158151000&countryCode=US&language=en
https://www.sigmaaldrich.com/KR/en/sds/aldrich/168440?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC158151000&countryCode=US&language=en
https://www.sigmaaldrich.com/KR/en/sds/aldrich/168440?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC158151000&countryCode=US&language=en
https://www.sigmaaldrich.com/KR/en/sds/aldrich/168440?userType=undefined
https://www.cochise.edu/_resources/pdfs/sds-library/science-douglas/Science-Douglas-SDS-309-3chloropropene-Fisher-2024.pdf
https://www.sigmaaldrich.com/KR/en/sds/aldrich/168440?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC158151000&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14009523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratery

Check Availability & Pricing

plant in accordance with local

regulations.

Conclusion

3-Chloro-2-phenylpropanoic acid is a valuable and versatile intermediate in organic
synthesis. Its distinct physicochemical properties and dual reactive sites provide chemists with
a powerful tool for constructing more complex molecules. For professionals in drug
development, its structural relation to known pharmacophores and the utility of the chloro-
substituent make it a compound of significant interest for building and diversifying compound
libraries aimed at discovering next-generation therapeutics. Proper understanding of its
synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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